4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile
Description
Properties
IUPAC Name |
4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N5O2S/c23-14-15-11-12-19(18(13-15)27(28)29)30-22-24-20(16-7-3-1-4-8-16)21(25-26-22)17-9-5-2-6-10-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKKMMBJIOLMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazine ring and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Triazole vs. Triazine Derivatives
The compound 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () shares structural similarities but replaces the triazine ring with a triazole. Key differences include:
- Electronic Effects : Triazines (six-membered, three N atoms) are more electron-deficient than triazoles (five-membered, three N atoms), enhancing acceptor strength in charge-transfer systems.
- Crystallography: The triazole derivative crystallizes in a monoclinic system (space group P21/n) with weak C–H···N hydrogen bonds . The nitrobenzonitrile group in the target compound may induce stronger intermolecular interactions due to its polar nature.
- Synthetic Routes : Both compounds are synthesized via nucleophilic substitution (e.g., triazole/triazine thiol reacting with nitro/carbonitrile aryl halides under basic conditions). However, reaction conditions (e.g., time, temperature) may vary due to triazine’s lower reactivity compared to triazole .
Table 1: Structural and Electronic Comparison
Triazine-Based OLED Emitters
Triazine derivatives like PTZ-TRZ and DPA-TRZ () are used in thermally activated delayed fluorescence (TADF) OLEDs. These compounds feature a 4,6-diphenyl-1,3,5-triazine core linked to phenothiazine or triphenylamine donors, achieving external quantum efficiencies (EQEs) >20%. In contrast:
Table 2: Photophysical Properties in OLED Context
| Compound | Core Structure | Donor Group | EQE (%) | Potential Role of Target Compound |
|---|---|---|---|---|
| PTZ-TRZ | 1,3,5-Triazine | Phenothiazine | ~20 | Electron transport layer |
| DPA-TRZ | 1,3,5-Triazine | Triphenylamine | ~20 | Chemosensor (nitro group) |
| Target Compound | 1,2,4-Triazine | Nitrobenzonitrile | N/A | Under investigation |
Triazine-Based Chromogenic Reagents
Compounds like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) and its sulfonated derivatives (–8) are used for iron detection. Key contrasts include:
- Solubility : Sulfonated PDT derivatives exhibit high water solubility, while the target compound’s sulfanyl (–S–) and nitrobenzonitrile groups may limit hydrophilicity.
- Metal Binding: PDT’s pyridyl group facilitates metal coordination, whereas the nitrobenzonitrile group in the target compound is less likely to participate in chelation, redirecting its utility to non-metallic applications .
Table 3: Analytical Reagent Comparison
| Compound | Functional Groups | Solubility | Primary Application |
|---|---|---|---|
| PDT | Pyridyl, triazine | Water-soluble | Iron detection |
| Target Compound | Nitrobenzonitrile, –S– | Organic solvents | Materials science |
Computational and Experimental Insights
- DFT Studies : For the triazole analog (), DFT/B3LYP calculations revealed a HOMO–LUMO gap of ~4.5 eV. The target compound’s nitro group is expected to further reduce this gap, enhancing electron-accepting capacity .
- Synthetic Challenges : The triazine core’s lower reactivity compared to triazole may necessitate harsher conditions (e.g., higher temperatures or prolonged reaction times) during synthesis.
Biological Activity
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 412.51 g/mol. The compound features a triazine core structure which is known for its diverse biological activities.
Synthesis
The synthesis of triazine derivatives often involves various chemical reactions such as cyclization and substitution. The specific synthetic route for this compound has not been extensively documented in the current literature but is likely to follow established methods for triazine derivatives.
Anticancer Activity
Research indicates that compounds with a triazine core exhibit significant anticancer properties. For instance, derivatives containing the triazine structure have shown promising results against various cancer cell lines:
| Cancer Type | GI50 (µM) | Reference |
|---|---|---|
| Leukemia | 1.96 | |
| Colon Cancer | 2.60 | |
| CNS Tumors | 2.72 | |
| Melanoma | 1.91 | |
| Ovarian Cancer | 4.01 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumorigenesis-related enzymes.
Antiviral Activity
Some studies have reported that triazine derivatives exhibit antiviral activity, particularly against HIV. The anti-HIV activity of similar compounds has been attributed to their ability to inhibit viral replication and modulate immune responses .
Enzyme Inhibition
Triazine derivatives have also been shown to inhibit key enzymes involved in cancer progression. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against dihydrofolate reductase (DHFR), a target for cancer therapy .
Case Studies
- In Vitro Studies : A study on related triazine compounds demonstrated significant cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values as low as 0.002 µM against DHFR . This suggests that modifications in the triazine structure can enhance biological activity.
- Mechanistic Insights : Research has indicated that certain triazine derivatives can induce apoptosis by increasing the levels of pro-apoptotic proteins like caspases while decreasing anti-apoptotic factors such as Bcl-2 . This dual action makes them potent candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
